molecular formula C18H18N4O3 B11327951 4-(1H-tetrazol-1-yl)phenyl [4-(propan-2-yl)phenoxy]acetate

4-(1H-tetrazol-1-yl)phenyl [4-(propan-2-yl)phenoxy]acetate

Cat. No.: B11327951
M. Wt: 338.4 g/mol
InChI Key: QPKGGQNXAHDOAF-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE is a complex organic compound that features both tetrazole and phenoxy acetate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through a click chemistry reaction involving azides and alkynes. The phenoxy acetate moiety can be synthesized separately and then coupled with the tetrazole-containing intermediate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenoxy acetates.

Scientific Research Applications

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be explored for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE is unique due to its combination of tetrazole and phenoxy acetate moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(4-propan-2-ylphenoxy)acetate

InChI

InChI=1S/C18H18N4O3/c1-13(2)14-3-7-16(8-4-14)24-11-18(23)25-17-9-5-15(6-10-17)22-12-19-20-21-22/h3-10,12-13H,11H2,1-2H3

InChI Key

QPKGGQNXAHDOAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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